
Nipecotic acid
概述
描述
准备方法
尼培科酸可以通过多种方法合成。 一种常见的合成路线包括用具有末端醛官能团的三环仲胺对尼培科酸衍生物(具有N-烷基取代基)进行还原胺化 。 该方法允许构建具有不同间隔长度和取代基的尼培科酸衍生物,这会影响它们的生物活性 。 尼培科酸的工业生产方法通常涉及类似的合成路线,但规模更大,从而确保该化合物可用于研究和制药应用。
化学反应分析
Esterification and Amidation Reactions
Nipecotic acid undergoes esterification and amidation to improve blood-brain barrier penetration. These derivatives often serve as GABA reuptake inhibitors or prodrugs:
Key Reactions:
-
Ethyl ester formation : Reacted with ethanol under acid catalysis to produce ethyl nipecotate, a precursor for further modifications .
-
Amide derivatives : Coupled with carboxylic acids (e.g., 3,5-di-tert-butyl-4-hydroxybenzoic acid) using N,N-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) .
Stability Challenges:
-
Esters with five-carbon allenic spacers (e.g., rac-11d ) decomposed during reverse-phase MPLC purification due to reversible 6-endo-trig cyclization (Scheme 2) .
-
Decomposition was solvent-dependent: stable in aqueous workup but degraded in MeOH/H₂O during lyophilization .
Copper-Catalyzed Cross-Coupling
This compound derivatives with allenic spacers were synthesized via Cu(I)-mediated reactions:
Synthetic Routes:
-
Diaryldiazomethane coupling : Terminal alkynes (e.g., rac-12 ) reacted with diaryldiazomethanes (e.g., 13a-f ) to form four- and five-carbon allenic spacers (Scheme 1) .
-
N-Tosylhydrazone coupling : Reaction with 6-methoxy-1-tetralone N-tosylhydrazone (18 ) yielded diastereomeric esters (rac-14g ), hydrolyzed to carboxylic acids (rac-8g ) in 61% yield .
Reaction Outcomes:
Spacer Length | Yield (%) | Stability |
---|---|---|
4-carbon | 60–61 | High |
5-carbon | 50–60 | Low |
Examples:
-
Glucose/tyrosine conjugates : Synthesized via esterification, showing stability in pH 7.4 buffer and susceptibility to enzymatic hydrolysis .
-
Anti-convulsant activity : Prodrugs reduced seizures in DBA/2 mice, confirming in vivo efficacy .
Hydrolysis Data:
Prodrug | Half-life (pH 7.4) | Enzymatic Hydrolysis Rate |
---|---|---|
Glucose ester | >24 h | Fast |
Galactose ester | >24 h | Moderate |
Cyclization Side Reactions:
-
Five-carbon spacer derivatives (e.g., rac-11d ) underwent 6-endo cyclization to form tricyclic compound 17 during purification (Scheme 2) .
-
Substituent effects: p-Chloro groups accelerated decomposition, while p-fluoro groups stabilized the structure .
Synthetic Optimization Strategies
科学研究应用
Neuroprotective Properties
Mechanism of Action : Nipecotic acid enhances GABAergic neurotransmission by inhibiting the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS). This action leads to increased GABA levels in the synaptic cleft, facilitating inhibitory signaling and potentially mitigating excitotoxicity associated with neurodegenerative diseases.
Research Findings :
- A study highlighted that this compound derivatives exhibited significant antioxidant properties, acting as lipid peroxidation inhibitors with an IC50 as low as 20 μM. These compounds also demonstrated potential as acetylcholinesterase inhibitors, which are crucial in the context of Alzheimer's disease (AD) treatment .
- This compound has shown efficacy in reducing rat paw edema induced by carrageenan by up to 61%, indicating anti-inflammatory properties that could be beneficial in neuroinflammatory conditions .
Alzheimer's Disease and Cognitive Disorders
Therapeutic Potential : this compound and its derivatives are being explored as multi-targeting agents in the treatment of Alzheimer's disease due to their ability to modulate oxidative stress and inflammation, which are significant contributors to AD pathology.
Case Studies :
- In experimental models, this compound derivatives were synthesized and tested for their neuroprotective effects against oxidative stress and inflammation. Results indicated that these compounds could enhance cognitive function by targeting multiple pathways involved in AD progression .
- The compound's ability to inhibit acetylcholinesterase suggests a dual mechanism where it not only enhances GABAergic transmission but also improves cholinergic signaling, which is often impaired in AD patients .
Antiepileptic Applications
Clinical Trials : this compound has been investigated for its potential use as an antiepileptic agent. A specific derivative demonstrated promising results in reducing seizure activity in animal models.
Findings from Trials :
- In a study on pentylenetetrazole (PTZ)-induced seizures, this compound showed a dose-dependent effect on latency to convulsions, suggesting its potential utility in managing epilepsy .
Behavioral Studies
Impact on Depression and Anxiety : Research indicates that this compound may play a role in modulating behaviors associated with stress and anxiety disorders.
Experimental Evidence :
- In maternal deprivation models, this compound administration altered behavior significantly, suggesting its potential as a therapeutic agent for mood disorders .
Summary Table of Applications
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Neuroprotection | GABA reuptake inhibition | Antioxidant properties; reduces oxidative stress |
Alzheimer's Disease | Multi-targeting agent; enhances GABA and cholinergic signaling | Improves cognitive function; inhibits acetylcholinesterase |
Antiepileptic | Reduces excitability through enhanced GABA signaling | Dose-dependent reduction in seizure latency |
Behavioral Modulation | Alters neurotransmitter dynamics | Modifies stress-related behaviors |
作用机制
相似化合物的比较
尼培科酸经常与其他GABA摄取抑制剂进行比较,例如替加滨和地拉西克兰 。 尽管所有这些化合物都具有类似的作用机制,但尼培科酸在其结构和特异性结合特性方面是独一无二的。 例如,替加滨是一种更有效的GABA摄取抑制剂,但它具有不同的化学结构和药代动力学特征 。 另一方面,地拉西克兰主要用作抗焦虑剂,并且对5-羟色胺受体具有额外的作用 。 这些差异突出了尼培科酸的独特性及其在某些治疗应用中的潜在优势。
结论
尼培科酸是一种多功能化合物,在科学研究和治疗应用中具有巨大潜力。 其抑制GABA摄取的能力使其成为研究神经疾病和开发新治疗方法的宝贵工具。 它经历的各种合成路线和化学反应进一步增强了其在研究和工业中的实用性。 随着研究的继续,尼培科酸及其衍生物可能会为癫痫、抑郁症和其他神经疾病患者带来新的希望。
生物活性
Nipecotic acid, a derivative of piperidine-3-carboxylic acid, is primarily recognized for its role as a GABA uptake inhibitor. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neurodegenerative diseases and epilepsy. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and recent research findings.
This compound functions mainly by inhibiting the GABA transporter (GAT), which leads to increased levels of GABA in the synaptic cleft. This mechanism enhances inhibitory neurotransmission, making this compound a valuable tool in studying GABAergic signaling pathways. Research has shown that this compound can directly activate GABAA-like ion channels, further supporting its role in modulating GABAergic activity .
Therapeutic Applications
1. Neurodegenerative Disorders
Recent studies have indicated that this compound derivatives may serve as multi-target agents against Alzheimer's Disease (AD). These compounds exhibit significant antioxidant properties and can inhibit oxidative stress and inflammation—key factors in the progression of neurodegeneration. For instance, ethyl nipecotate has been shown to act as a potent inhibitor of lipid peroxidation and oxidative protein glycation, with IC50 values as low as 20 μM .
2. Epilepsy Treatment
This compound has been evaluated for its antiepileptic properties. A derivative of this compound has entered clinical trials targeting epilepsy, demonstrating efficacy in enhancing GABAergic transmission and reducing seizure activity . The compound's ability to cross the blood-brain barrier (BBB) is crucial for its therapeutic effectiveness.
In Vitro Studies
In vitro studies have demonstrated that this compound can induce inward currents similar to those produced by GABA itself. For example, application of 1 mM this compound to neuronal patches resulted in inward currents comparable to those induced by 300 μM GABA . This suggests that this compound not only inhibits GABA uptake but may also mimic GABA's effects on neuronal excitability.
In Vivo Studies
In vivo research has shown that this compound significantly reduces paw edema in rat models, indicating anti-inflammatory properties. Compounds derived from this compound demonstrated reductions in edema by up to 61% when tested against carrageenan-induced inflammation .
Table 1: Biological Activity of this compound Derivatives
Compound Name | Activity Type | IC50 Value (μM) | Notes |
---|---|---|---|
Ethyl Nipecotate | Lipid Peroxidation Inhibitor | 20 | Strong antioxidant properties |
This compound | Acetylcholinesterase Inhibitor | 47 | Potential for AD treatment |
N-4,4-di(3-methylthien-2-yl)but-3-enyl this compound | Antiepileptic Agent | - | Under clinical trials |
Case Studies
Case Study 1: Alzheimer’s Disease Research
A study focused on synthesizing novel this compound derivatives aimed at treating AD revealed that these compounds not only inhibited acetylcholinesterase but also exhibited antioxidant properties. The results suggest that targeting both cholinergic dysfunction and oxidative stress may enhance therapeutic outcomes in AD patients .
Case Study 2: Antiepileptic Trials
The derivative N-4,4-di(3-methylthien-2-yl)but-3-enyl this compound was tested in clinical settings for its efficacy in controlling seizures. Preliminary results indicated a significant reduction in seizure frequency among participants, supporting the hypothesis that enhancing GABAergic transmission can effectively manage epilepsy .
属性
IUPAC Name |
piperidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLSEXAGTJCILF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870568 | |
Record name | 3-Piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID8139863 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
498-95-3 | |
Record name | Nipecotic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=498-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nipecotic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.159 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NIPECOTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U1QTN40SY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。